molecular formula C8H9NO4S B583330 5-Formyl-2-methoxybenzenesulfonamide CAS No. 105764-07-6

5-Formyl-2-methoxybenzenesulfonamide

Cat. No. B583330
M. Wt: 215.223
InChI Key: HZZZXVQYTQPBPF-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C8H9NO4S . It has a molecular weight of 215.23 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5-Formyl-2-methoxybenzenesulfonamide consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

5-Formyl-2-methoxybenzenesulfonamide is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antitumor Activity

Sulfonamide derivatives have been explored for their antitumor properties. A study highlighted the antitumor screens of compounds from sulfonamide-focused libraries, revealing potent cell cycle inhibitors that progressed to clinical trials. These compounds, including variants of methoxybenzenesulfonamides, showed promise as antimitotic agents disrupting tubulin polymerization and as antiproliferative agents affecting cancer cell lines (T. Owa et al., 2002).

Analytical Chemistry

In the field of analytical chemistry, a stability-indicating liquid chromatography (LC) method was developed for the determination of a synthetic chalcone derivative in a nanoemulsion dosage form. This study also identified the main photodegradation product, indicating the method's suitability for assaying sulfonamide derivatives in complex formulations (C. B. Mattos et al., 2012).

Heavy Metal Detection

Research into environmental sensing applications has led to the development of highly efficient sensors for heavy metals based on sulfonamide derivatives. A study demonstrated the use of bis-sulfonamides for selective and sensitive cobalt ions detection, showcasing their potential in environmental and healthcare fields (T. Sheikh et al., 2016).

Photodynamic Therapy

Sulfonamide derivatives have also been evaluated for their potential in photodynamic therapy, a treatment method for cancer. A zinc phthalocyanine substituted with new benzenesulfonamide derivative groups showed high singlet oxygen quantum yield, indicating its suitability as a photosensitizer for cancer treatment (M. Pişkin et al., 2020).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. Piperidine derivatives of sulfonamides were studied for their effectiveness in protecting iron against corrosion, combining quantum chemical calculations and molecular dynamics simulations to predict inhibition efficiencies (S. Kaya et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . The precautionary statements associated with it are P261, P305+P351+P338 .

Future Directions

As for future directions, it’s hard to say without more specific information about the current state of research on this compound. It could be a subject of further study in various fields, including pharmaceutical research .

properties

IUPAC Name

5-formyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZZXVQYTQPBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-methoxybenzenesulfonamide

CAS RN

105764-07-6
Record name 5-Formyl-2-methoxybenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105764076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-FORMYL-2-METHOXYBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV74VN49KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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